![molecular formula C11H16N2O B1426725 3-Methyl-4-(piperidin-4-yloxy)pyridine CAS No. 900572-35-2](/img/structure/B1426725.png)
3-Methyl-4-(piperidin-4-yloxy)pyridine
Overview
Description
“3-Methyl-4-(piperidin-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 . It is also known by its IUPAC name, 3-methyl-4-pyridinyl 4-piperidinyl ether . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “3-Methyl-4-(piperidin-4-yloxy)pyridine” is 1S/C11H16N2O/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
“3-Methyl-4-(piperidin-4-yloxy)pyridine” is a solid compound . It has a molecular weight of 192.26 . The compound is typically stored at 4 degrees Celsius .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
3-Methyl-4-(piperidin-4-yloxy)pyridine: is a key intermediate in the synthesis of various heterocyclic compounds. These structures are significant due to their resemblance to purine bases like adenine and guanine, which are fundamental to DNA and RNA. The compound’s versatility allows for the creation of a wide array of derivatives with potential biological activities .
Anticancer Agents
Derivatives of 3-Methyl-4-(piperidin-4-yloxy)pyridine have been designed as potential anticancer agents. They have been screened for antitumor activity in vitro, with some derivatives showing promising results in preliminary assays. This highlights the compound’s role in the development of new oncological treatments .
Piperidine Derivatives in Pharmacology
The piperidine moiety of 3-Methyl-4-(piperidin-4-yloxy)pyridine is crucial in pharmacology. Piperidine derivatives are present in numerous classes of pharmaceuticals and are essential for drug design. The compound can lead to the synthesis of various piperidine derivatives, which are then evaluated for their pharmacological applications .
Dual Inhibitors for Kinase Activity
Some derivatives of 3-Methyl-4-(piperidin-4-yloxy)pyridine have been designed as dual inhibitors for kinase activity, specifically targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These are important in the treatment of certain types of cancers, such as those resistant to the drug Crizotinib .
Chemical Synthesis and Material Science
The compound is used in chemical synthesis and material science research. Its structure allows for the creation of complex molecules that can be used in the development of new materials with specific properties .
Biological Activity and Drug Construction
3-Methyl-4-(piperidin-4-yloxy)pyridine: serves as a building block in the construction of drugs with various biological activities. Its structural flexibility enables the development of compounds that can interact with biological systems in targeted ways, leading to potential therapeutic applications .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 3-Methyl-4-(piperidin-4-yloxy)pyridine are currently unknown
Result of Action
The molecular and cellular effects of 3-Methyl-4-(piperidin-4-yloxy)pyridine’s action are currently unknown
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how 3-Methyl-4-(piperidin-4-yloxy)pyridine interacts with its targets . .
properties
IUPAC Name |
3-methyl-4-piperidin-4-yloxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-9-8-13-7-4-11(9)14-10-2-5-12-6-3-10/h4,7-8,10,12H,2-3,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENWPBPEOIGGIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-4-(piperidin-4-yloxy)pyridine | |
CAS RN |
900572-35-2 | |
Record name | 3-methyl-4-(piperidin-4-yloxy)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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